molecular formula C8H12Cl2N2 B13905530 (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride

Katalognummer: B13905530
Molekulargewicht: 207.10 g/mol
InChI-Schlüssel: ISGBINZZMGWDES-KLXURFKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in a multicomponent condensation reaction. This reaction is facilitated by the presence of alkylating agents and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine is unique due to its specific structural configuration and the presence of the amine group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C8H12Cl2N2

Molekulargewicht

207.10 g/mol

IUPAC-Name

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride

InChI

InChI=1S/C8H10N2.2ClH/c9-7-3-4-8-6(7)2-1-5-10-8;;/h1-2,5,7H,3-4,9H2;2*1H/t7-;;/m0../s1

InChI-Schlüssel

ISGBINZZMGWDES-KLXURFKVSA-N

Isomerische SMILES

C1CC2=C([C@H]1N)C=CC=N2.Cl.Cl

Kanonische SMILES

C1CC2=C(C1N)C=CC=N2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.